molecular formula C15H14ClN3 B1666895 6-(4-chlorophenyl)-7-propan-2-yl-5H-pyrrolo[2,3-b]pyrazine CAS No. 496864-14-3

6-(4-chlorophenyl)-7-propan-2-yl-5H-pyrrolo[2,3-b]pyrazine

Cat. No. B1666895
M. Wt: 271.74 g/mol
InChI Key: GFJIABMYYUGNEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aloisine B is a potent and selective CDK and GSK-3 inhibitor. Highest affinity targets: Glycogen Synthase Kinase-3, Beta (Rattus norvegicus (rat)) (IC50 750.0 nM). Other measured targets: Cyclin-Dependent Kinase 1 (CDK1) (IC50 850.0 nM);  Cyclin-Dependent Kinase 5 (CDK5) (IC50 13000.0 nM). Aloisine inhibits cell proliferation by arresting cells in both G1 and G2.

Scientific Research Applications

Synthesis and Chemical Properties

  • Palladium-Catalyzed Heteroannulation

    The synthesis of 6-substituted-5H-pyrrolo[2,3-b]pyrazines, including 6-(4-chlorophenyl)-7-propan-2-yl-5H-pyrrolo[2,3-b]pyrazine, has been achieved via palladium-catalyzed heteroannulation. This method starts with N-(3-chloropyrazin-2-yl)-methanesulfonamide and terminal alkynes, indicating a convenient and efficient synthesis pathway (Hopkins & Collar, 2004).

  • Antiproliferative Activity

    Novel derivatives of pyrrolo[2,3-b]pyrazine have shown significant antiproliferative activity against human tumor cell lines, highlighting their potential in cancer research. This includes compounds like 6-amino-5-(3-chlorophenylamino)-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitrile (Dubinina et al., 2006).

  • Optoelectronic Applications

    The pyrrolopyrazine derivatives have been studied for their optical and thermal properties, suggesting their potential use in organic optoelectronic materials. Specific focus has been given to their application in electropolymerization and the production of organic materials for optoelectronic devices (Meti et al., 2017).

Biological Applications

  • Protein Kinase Inhibitors

    Certain pyrrolo[2,3-b]pyrazine derivatives have been identified as promising protein kinase inhibitors, a key target in cancer therapy. This research underscores the compound's relevance in developing new therapeutic agents (Volovenko & Dubinina, 2002).

  • Anticancer and Antimicrobial Agents

    The synthesis and molecular docking studies of pyrrolo[2,3-b]pyrazine derivatives have shown their potential as both anticancer and antimicrobial agents, expanding the compound's applicability in medical research (Katariya et al., 2021).

properties

CAS RN

496864-14-3

Product Name

6-(4-chlorophenyl)-7-propan-2-yl-5H-pyrrolo[2,3-b]pyrazine

Molecular Formula

C15H14ClN3

Molecular Weight

271.74 g/mol

IUPAC Name

6-(4-chlorophenyl)-7-propan-2-yl-5H-pyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C15H14ClN3/c1-9(2)12-13(10-3-5-11(16)6-4-10)19-15-14(12)17-7-8-18-15/h3-9H,1-2H3,(H,18,19)

InChI Key

GFJIABMYYUGNEC-UHFFFAOYSA-N

SMILES

CC(C)C1=C(NC2=NC=CN=C12)C3=CC=C(C=C3)Cl

Canonical SMILES

CC(C)C1=C(NC2=NC=CN=C12)C3=CC=C(C=C3)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Aloisine B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-chlorophenyl)-7-propan-2-yl-5H-pyrrolo[2,3-b]pyrazine
Reactant of Route 2
6-(4-chlorophenyl)-7-propan-2-yl-5H-pyrrolo[2,3-b]pyrazine
Reactant of Route 3
Reactant of Route 3
6-(4-chlorophenyl)-7-propan-2-yl-5H-pyrrolo[2,3-b]pyrazine
Reactant of Route 4
6-(4-chlorophenyl)-7-propan-2-yl-5H-pyrrolo[2,3-b]pyrazine
Reactant of Route 5
Reactant of Route 5
6-(4-chlorophenyl)-7-propan-2-yl-5H-pyrrolo[2,3-b]pyrazine
Reactant of Route 6
6-(4-chlorophenyl)-7-propan-2-yl-5H-pyrrolo[2,3-b]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.